苄基-PEG5-胺

描述

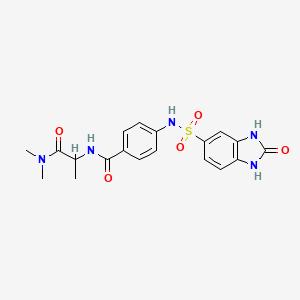

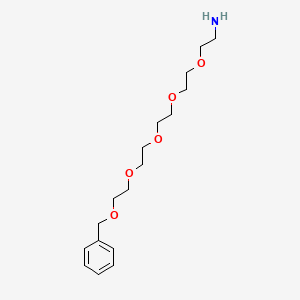

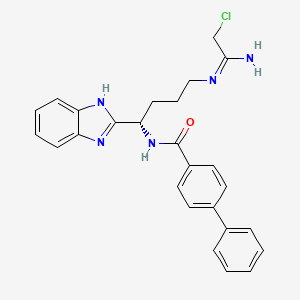

Benzyl-PEG5-Amine is a PEG-based PROTAC linker . It contains a benzyl protecting group and a free terminal amine. Benzyl groups are used to protect alcohol moieties and can be removed via hydrogenolysis. The primary amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds .

Synthesis Analysis

The synthesis of Benzyl-PEG5-Amine involves the reaction of amines with primary alkyl halides . This process is known as alkylation . The reaction is efficient and can be controlled to yield the desired product .

Molecular Structure Analysis

The molecular weight of Benzyl-PEG5-Amine is 327.42 g/mol, and its molecular formula is C17H29NO5 . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .

Chemical Reactions Analysis

The primary amine in Benzyl-PEG5-Amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds . This reaction is part of the general reactions of amines, which include alkylation and acylation .

Physical and Chemical Properties Analysis

Amines are classified based on the number of alkyl groups bonded to the nitrogen atom . The physical properties of amines depend significantly on the extent of substitution at nitrogen .

科学研究应用

胺的合成与性质

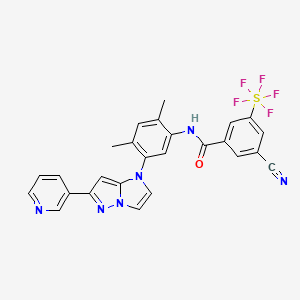

胺,以一个或多个氮原子与碳原子键合为特征,是有机化合物,在化学、生物学和材料科学领域具有广泛的应用 {svg_1}. 胺的合成方法已经得到了显著的发展,包括还原胺化和亲核取代等经典路线,以及过渡金属催化反应和C-H官能化等现代方法 {svg_2}.

在有机合成中的作用

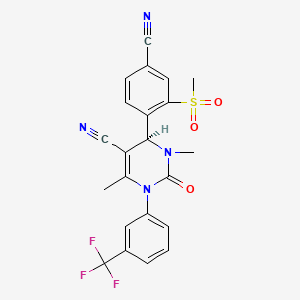

胺表现出一系列丰富的化学性质,包括亲核性、碱性和配位能力,使其成为有机合成中的宝贵构建单元 {svg_3}. 其多样的反应性使人们能够通过各种官能化反应和转化构建复杂的分子,包括药物、农药和天然产物 {svg_4}.

在药物化学中的应用

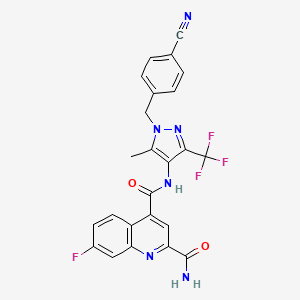

除了作为合成中间体的作用外,胺还在药物化学中得到广泛的应用,它们是药物和生物活性分子中必不可少的组成部分 {svg_5}. 新型胺类治疗剂的开发,包括受体配体、酶抑制剂和抗癌剂,仍然是一个重要的研究领域 {svg_6}.

在材料科学中的作用

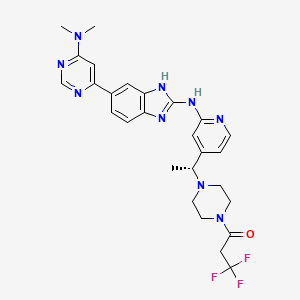

胺在材料科学中起着至关重要的作用,有助于聚合物、催化剂、传感器和功能材料的设计和制造 {svg_7}. 它们独特的电子、光学和机械性能使其适合于有机电子、光伏和生物材料等应用 {svg_8}.

在可持续技术中的应用

胺化学的最新进展也带来了可持续技术方面的创新应用,包括催化转化、可再生能源和环境修复 {svg_9}. 胺因其在碳捕获、储能和绿色化学合成方面的潜力而越来越受到重视 {svg_10}.

N-苄基环叔胺的合成

使用亚胺还原酶有效合成N-苄基环叔胺是一种绿色方法,亚胺还原酶是天然产物和药物合成中的关键成分 {svg_11}. 这项研究提供了一种有效的方法来改造IRED,显著提高了N-苄基环叔胺的转化率和选择性,有助于药物合成,并为其他酶的理性设计提供了见解 {svg_12}.

亚胺的α-官能化

NHPI衍生的RAE的光催化还原产生了烷基自由基,然后以非对映选择性的方式与对映体纯的N-亚磺酰亚胺发生反应,得到α-支化的苄胺衍生物 {svg_13}.

作用机制

Target of Action

Benzyl-PEG5-Amine is primarily used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are designed to target specific proteins for degradation by the ubiquitin-proteasome system. The primary targets of Benzyl-PEG5-Amine are the E3 ubiquitin ligase and the target protein that needs to be degraded .

Mode of Action

Benzyl-PEG5-Amine acts as a bridge in PROTACs, connecting a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. This interaction facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The PEG (polyethylene glycol) component of Benzyl-PEG5-Amine enhances the solubility and stability of the PROTAC molecule .

Biochemical Pathways

The primary biochemical pathway affected by Benzyl-PEG5-Amine is the ubiquitin-proteasome pathway. By promoting the ubiquitination of target proteins, Benzyl-PEG5-Amine-containing PROTACs lead to the proteasomal degradation of these proteins. This can result in the modulation of various cellular processes, depending on the function of the degraded protein .

Pharmacokinetics

The pharmacokinetics of Benzyl-PEG5-Amine are influenced by its PEG component, which improves its solubility and stability in aqueous environments. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Benzyl-PEG5-Amine are crucial for its bioavailability. The PEGylation can enhance the compound’s half-life and reduce immunogenicity, making it more effective in vivo .

Result of Action

The molecular and cellular effects of Benzyl-PEG5-Amine’s action include the targeted degradation of specific proteins. This can lead to the downregulation of oncogenic proteins in cancer therapy or the removal of misfolded proteins in neurodegenerative diseases. The precise effects depend on the target protein and the context of its degradation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the efficacy and stability of Benzyl-PEG5-Amine. The PEG component helps to maintain stability across different environments, but extreme conditions can still affect its performance. Additionally, the cellular context, including the expression levels of the target protein and E3 ligase, can impact the overall effectiveness of the PROTAC .

: MedChemExpress. Benzyl-PEG5-Amine. Retrieved from MedChemExpress : BroadPharm. Benzyl-PEG5-Amine. Retrieved from BroadPharm

安全和危害

Benzyl-PEG5-Amine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only in a chemical fume hood and wear chemical-resistant gloves and safety goggles .

未来方向

生化分析

Biochemical Properties

Benzyl-PEG5-Amine plays a role in biochemical reactions through its primary amine, which can react with carboxylic acids, activated NHS esters, and other carbonyl compounds . This interaction allows Benzyl-PEG5-Amine to participate in the formation of amide bonds, making it a useful component in the synthesis of complex molecules .

Cellular Effects

The hydrophilic PEG linkers, which Benzyl-PEG5-Amine possesses, are known to increase the water solubility of a compound in aqueous media . This property can influence cell function by facilitating the transport and distribution of the compound within the cellular environment.

Molecular Mechanism

The molecular mechanism of Benzyl-PEG5-Amine primarily involves its primary amine group, which can react with carboxylic acids, activated NHS esters, and other carbonyl compounds . This allows Benzyl-PEG5-Amine to participate in the formation of amide bonds, contributing to the synthesis of complex molecules .

Metabolic Pathways

The primary amine of Benzyl-PEG5-Amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds , suggesting that it may participate in various biochemical reactions.

Transport and Distribution

The transport and distribution of Benzyl-PEG5-Amine within cells and tissues are likely facilitated by its hydrophilic PEG linkers, which increase the water solubility of the compound in aqueous media .

属性

IUPAC Name |

2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO5/c18-6-7-19-8-9-20-10-11-21-12-13-22-14-15-23-16-17-4-2-1-3-5-17/h1-5H,6-16,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHIPYDPAMVVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B605958.png)

![2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B605970.png)